

Psoromic Acid: A Comprehensive Technical Review of Its Biological Activities

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Introduction

Psoromic acid is a naturally occurring β-orcinol depsidone, a type of polyphenolic compound, predominantly found in various lichen species, particularly within the genera Usnea, Psoroma, and Alectoria.[1] Historically used in folk medicine, lichen metabolites are now gaining significant attention in the scientific community for their diverse and potent biological activities. [2][3] Psoromic acid, in particular, has emerged as a promising multifunctional drug candidate, with studies in the last decade revealing its potential therapeutic applications in oncology, infectious diseases, and cardiovascular conditions.[4][5] Its versatile antioxidative, enzyme inhibitory, and cytotoxic properties make it a subject of intensive research for novel drug discovery and development.[4][5] This technical guide provides an in-depth review of the known biological activities of psoromic acid, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to support further research and development efforts.

Anticancer and Cytotoxic Activity

Psoromic acid has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Its mechanism is often linked to the induction of apoptosis and its antioxidant properties.[4]

Quantitative Data: Anticancer Activity



| Cell Line | Activity Type | IC50 Value | Reference |
|-----------------------------------|-------------------|---------------|-----------|
| Human Glioblastoma (U87MG) | Antiproliferative | 56.22 mg/L | [4][6] |
| Rat Primary Cortical Cells (PRCC) | Antiproliferative | 79.40 mg/L | [4][6] |
| Human Hepatoma (QGY) | Growth Inhibition | 0.96 μΜ | [7] |
| P-388 Lymphocytic Leukemia | Cytotoxicity | 0.08 μg/mL | [8] |
| HSO578T Breast Cancer | Cytotoxicity | 0.26 μg/mL | [8] |
| Lungs Cancer | Cytotoxicity | 0.57 μg/mL | [8] |
| SMMG-7721 Liver Cancer | Cytotoxicity | Not specified | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of **psoromic acid** on glioblastoma (U87MG) and primary rat cortical cells (PRCC) were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

- Cell Seeding: Cells were seeded in 96-well plates and cultured for 48 hours.
- Treatment: The cells were then treated with various concentrations of psoromic acid (e.g., 2.5, 5, 10, 20, and 40 mg/L) and incubated for a specified period.[6]
- MTT Addition: Following treatment, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals were dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

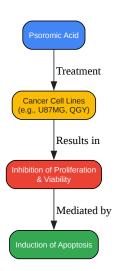


- Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The percentage of cell viability was calculated relative to untreated control
 cells, and the IC50 value (the concentration of psoromic acid that inhibits 50% of cell
 growth) was determined.

Visualization: Proposed Anticancer Mechanism

The following diagram illustrates the logical flow of **psoromic acid**'s effect on cancer cells, leading to reduced proliferation and viability.





Psoromic acid's cytotoxic effect on cancer cells.



Antimicrobial Activity

Psoromic acid has shown considerable efficacy against both bacterial and viral pathogens, positioning it as a potential lead compound for developing new antimicrobial agents.

Antibacterial and Antimycobacterial Activity

Psoromic acid exhibits potent activity against several bacterial strains, including those responsible for oral diseases and tuberculosis.[9][10]

| Organism | Activity Type | MIC Value | MBC Value | Reference |
|---|-----------------------|--------------|---------------|-----------|
| Streptococcus gordonii DL1 | Antibacterial | 11.72 μg/mL | 3000 μg/mL | [10] |
| Porphyromonas gingivalis ATCC 33277 | Antibacterial | 5.86 μg/mL | 11.72 μg/mL | [10] |
| Mycobacterium tuberculosis (clinical strains) | Antimycobacteria I | 3.2 - 4.1 μM | Not specified | [9] |

The MIC of **psoromic acid** against M. tuberculosis strains was determined using a microdilution method.

- Inoculum Preparation: A standardized suspension of the mycobacterial strain was prepared.
- Serial Dilution: **Psoromic acid** was serially diluted in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Each well was inoculated with the bacterial suspension.
- Incubation: The plates were incubated under appropriate conditions (temperature, time) for mycobacterial growth.
- MIC Reading: The MIC was determined as the lowest concentration of psoromic acid that visibly inhibited bacterial growth. A colorimetric indicator (e.g., resazurin) is often used to aid



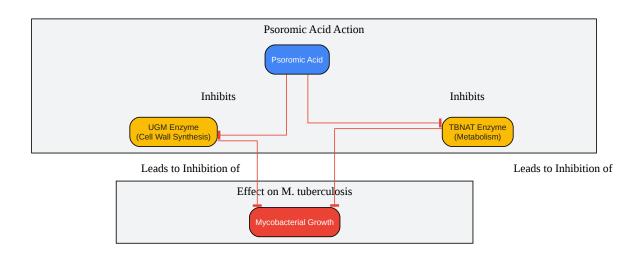




visualization.

Psoromic acid's antimycobacterial effect is linked to the inhibition of key enzymes essential for the survival of M. tuberculosis.[9]





Inhibition of key M. tuberculosis enzymes by **Psoromic acid**.



Antiviral Activity

Psoromic acid has demonstrated significant inhibitory effects against Herpes Simplex Virus (HSV-1 and HSV-2), including its key replicative enzyme, DNA polymerase.[1][11]

| Virus | Assay | IC50 / EC50 Value | Selectivity Index (SI) | Reference |
|---------------------------|----------------------|----------------------|---------------------------|-----------|
| HSV-1 | Plaque Reduction | 1.9 μΜ | 163.2 | [10][11] |
| HSV-1 (with Acyclovir) | Plaque Reduction | 1.1 μΜ | 281.8 | [10][11] |
| HSV-2 | Plaque Reduction | 2.7 μΜ | 114.8 | [11][12] |
| HSV-2 (with Acyclovir) | Plaque Reduction | 1.8 μΜ | 172.2 | [4][11] |
| HSV-1 DNA Polymerase | Enzyme Inhibition | 0.7 μΜ | Not applicable | [4][10] |

The antiviral activity of **psoromic acid** against HSV was quantified using a plaque reduction assay.[10]

- Cell Culture: Vero cells were grown to confluence in 24-well plates.
- Virus Infection: The cell monolayers were infected with a known amount of HSV.
- Treatment: After a viral adsorption period, the inoculum was removed, and the cells were overlaid with a medium (e.g., carboxymethyl cellulose) containing various concentrations of psoromic acid.
- Incubation: Plates were incubated for 2-3 days to allow for the formation of viral plaques.
- Plaque Visualization: The cells were fixed and stained (e.g., with crystal violet), and the viral plaques were counted.



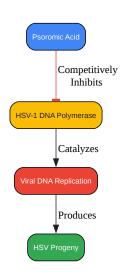




• Data Analysis: The IC50 value was calculated as the concentration of **psoromic acid** that reduced the number of plaques by 50% compared to an untreated virus control.

Psoromic acid competitively inhibits the HSV-1 DNA polymerase, a critical enzyme for viral replication.[4][13]





Mechanism of Psoromic acid's anti-herpetic activity.



Enzyme Inhibition and Antioxidant Activities

Psoromic acid's biological effects are also attributed to its ability to inhibit various enzymes involved in cardiovascular diseases and its capacity to scavenge free radicals.

Quantitative Data: Enzyme Inhibition and Antioxidant

Effects

| Target/Assay | Activity Type | IC50 Value | % Inhibition | Reference |
|---------------------------------------|----------------------|---------------|---------------------|-----------|
| RabGGTase | Enzyme Inhibition | 1.3 μΜ | Not specified | [14] |
| TBNAT (M. tb) | Enzyme Inhibition | 8.7 μΜ | 77.4% | [9][10] |
| UGM (M. tb) | Enzyme Inhibition | Not specified | 85.8% (at 20 mM) | [9][10] |
| HMGR | Enzyme Inhibition | Competitive | Not specified | [2][3] |
| ACE | Enzyme Inhibition | Mixed-type | Not specified | [2][3] |
| DPPH Radical Scavenging | Antioxidant | 0.271 mg/mL | Not specified | [4][10] |
| Nitric Oxide Radical Scavenging | Antioxidant | 0.21 mg/mL | Not specified | [4][10] |
| Lipid Peroxidation Inhibition | Antioxidant | 0.174 mg/mL | Not specified | [4][10] |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant potential of **psoromic acid** was evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]

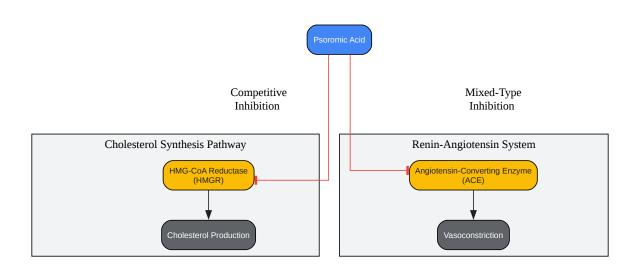


- Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) was prepared.
- Treatment: Different concentrations of **psoromic acid** were added to the DPPH solution.
- Incubation: The mixture was shaken and incubated in the dark at room temperature for approximately 30 minutes.
- Absorbance Measurement: The absorbance of the solution was measured spectrophotometrically (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
- Data Analysis: The percentage of radical scavenging activity was calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) was determined.

Visualization: Cardiovascular-Protective Enzyme Inhibition

Psoromic acid exhibits inhibitory activity against HMG-CoA reductase (HMGR) and angiotensin-converting enzyme (ACE), key targets in cardiovascular disease management.[2] [3]





Inhibition of cardiovascular-related enzymes by Psoromic acid.



Conclusion

Psoromic acid, a lichen-derived depsidone, demonstrates a remarkable spectrum of biological activities that warrant its consideration as a lead molecule for therapeutic development. The comprehensive data presented herein highlight its potent anticancer, antimicrobial, and enzyme-inhibitory properties. The compound's ability to selectively inhibit crucial enzymes in pathogens (e.g., HSV-1 DNA polymerase, M. tuberculosis UGM and TBNAT) and those implicated in human diseases (e.g., HMGR, ACE, RabGGTase) underscores its diverse mechanisms of action.[4][9][11][14] Further preclinical and clinical research is necessary to fully elucidate its pharmacokinetic profile, safety, and efficacy in larger models. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of **psoromic acid** and its derivatives.

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References

- 1. Psoromic Acid, a Lichen-Derived Molecule, Inhibits the Replication of HSV-1 and HSV-2, and Inactivates HSV-1 DNA Polymerase: Shedding Light on Antiherpetic Properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative and cardiovascular-protective activities of metabolite usnic acid and psoromic acid produced by lichen species Usnea complanata under submerged fermentation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103127056A Application of psoromic acid in anti-tumor drug preparation Google Patents [patents.google.com]
- 8. Target identification of anticancer natural products using a chemical proteomics approach -PMC [pmc.ncbi.nlm.nih.gov]



- 9. Antimycobacterial, Enzyme Inhibition, and Molecular Interaction Studies of Psoromic Acid in Mycobacterium tuberculosis: Efficacy and Safety Investigations [mdpi.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Psoromic Acid, a Lichen-Derived Molecule, Inhibits the Replication of HSV-1 and HSV-2, and Inactivates HSV-1 DNA Polymerase: Shedding Light on Antiherpetic Properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
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